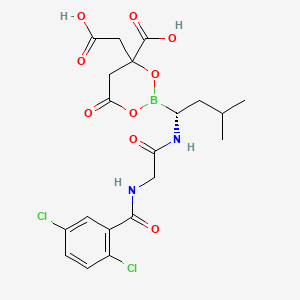
MLN-9708
描述
Ixazomib citrate is a glycine derivative that is the amide obtained by formal condensation of the carboxy group of N-(2,5-dichlorobenzoyl)glycine with the amino group of 2,2'-{2-[(1R)-1-amino-3-methylbutyl]-5-oxo-1,3,2-dioxaborolane-4,4-diyl}diacetic acid. A prodrug for ixazomib that is used in combination therapy for treatment of multiple myeloma. It has a role as a prodrug, a proteasome inhibitor, an orphan drug, an antineoplastic agent and an apoptosis inducer. It is a glycine derivative, a member of benzamides, a dichlorobenzene, an oxo dicarboxylic acid and a 1,3,2-dioxaborolane. It is functionally related to an ixazomib.
Ixazomib Citrate is the citrate salt form of ixazomib, an orally bioavailable second generation proteasome inhibitor (PI) with potential antineoplastic activity. Ixazomib inhibits the activity of the proteasome, blocking the targeted proteolysis normally performed by the proteasome, which results in an accumulation of unwanted or misfolded proteins; disruption of various cell signaling pathways may follow, resulting in the induction of apoptosis. Compared to first generation PIs, second generation PIs may have an improved pharmacokinetic profile with increased potency and less toxicity. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquinated.
See also: Ixazomib (has active moiety).
科学研究应用
轻链淀粉样变性病 (AL) 的治疗
MLN-9708 已用于1 期研究,用于治疗复发或难治性轻链淀粉样变性病 (AL) {svg_1}. 这种人群中使用蛋白酶体抑制剂的理论依据是,硼替佐米在该人群中取得了很高的血液学反应率,以及快速而持久的反应 {svg_2}. This compound 是一种正在研究中的口服、强效、可逆且特异性的 20S 蛋白酶体抑制剂 (PI) {svg_3}.
多发性骨髓瘤 (MM) 的治疗
This compound 在治疗多发性骨髓瘤 (MM) 中显示出前景,MM 是一种以单克隆免疫球蛋白病和溶骨性病变为特征的浆细胞恶性肿瘤 {svg_4}. 首创蛋白酶体抑制剂威卡地®(硼替佐米)是治疗 MM 的化疗策略的重要组成部分 {svg_5}. 然而,患者最终会产生对硼替佐米的耐药性,突出了开发新疗法的持续挑战 {svg_6}.
作用机制
Target of Action
The primary target of 4-(carboxymethyl)-2-(®-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, also known as MLN-9708, is the 20S proteasome . The 20S proteasome is a complex intracellular enzyme that degrades ubiquitin-tagged proteins, thereby regulating protein levels within the cell .
Mode of Action
this compound acts as a reversible inhibitor of the chymotrypsin-like proteolytic β5 site of the 20S proteasome . It preferentially binds to and inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome . At higher concentrations, this compound also inhibits β1 (caspase-like) and β2 (trypsin-like) activity .
Biochemical Pathways
The ubiquitination and proteasome degradation pathway is a multistep enzymatic cascade in eukaryotes in which ubiquitin is conjugated via a lysine residue at position 48 to target proteins for destruction . Proteasome inhibitors like this compound disrupt this pathway, leading to the accumulation of excess and misfolded proteins, and the regulation of biological processes, including cell proliferation .
Pharmacokinetics
this compound has shown improved pharmacokinetics compared to other proteasome inhibitors. It has a larger blood volume distribution at steady state, and analysis of 20S proteasome inhibition and markers of the unfolded protein response confirmed that this compound has greater pharmacodynamic effects in tissues than other proteasome inhibitors .
Result of Action
The inhibition of the proteasome by this compound leads to the stabilization and accumulation of ubiquitin-tagged proteins. This results in the activation of antiproliferative signals, disruption of the cell cycle, activation of apoptotic pathways, and ultimately, cell death . This compound has shown improved antitumor activity compared to other proteasome inhibitors in a range of xenograft models .
属性
IUPAC Name |
2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMYENWWXQSNW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BCl2N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924652 | |
| Record name | Ixazomib citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239908-20-3 | |
| Record name | Ixazomib citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ixazomib citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ixazomib citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IXAZOMIB CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of MLN-9708 (Ixazomib)?
A1: this compound, also known as 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, functions as a proteasome inhibitor. [, ] It primarily targets the chymotrypsin-like activity of the 20S proteasome, a cellular complex responsible for degrading damaged and misfolded proteins. [, , ] This inhibition leads to an accumulation of ubiquitinated proteins within cells, ultimately triggering apoptosis. [, ]
Q2: How does the oral bioavailability of this compound compare to that of earlier proteasome inhibitors, and what are the clinical implications?
A2: Unlike earlier proteasome inhibitors like bortezomib, this compound offers the advantage of oral bioavailability. [, , ] This characteristic translates to more convenient administration for patients, potentially improving adherence to treatment regimens. [, ]
Q3: Has this compound demonstrated efficacy against multiple myeloma cells resistant to other therapies?
A3: Preclinical studies have shown that this compound effectively inhibits the growth of and induces apoptosis in multiple myeloma cell lines, including those resistant to conventional therapies and bortezomib. [] This finding suggests its potential to overcome resistance mechanisms that limit the effectiveness of existing treatments.
Q4: What are the downstream effects of this compound-mediated proteasome inhibition in multiple myeloma cells?
A4: Inhibition of the proteasome by this compound triggers several downstream effects in multiple myeloma cells, including:
- Apoptosis: Activation of caspases-3, -8, and -9. []
- Cell cycle arrest: Increased levels of p53, p21, Noxa, PUMA, and E2F. []
- ER stress response: Induction of Bip, phospho-eIF2-α, and CHOP. []
- Inhibition of pro-survival pathways: Inhibition of NFκB. []
Q5: Has this compound shown synergistic effects when combined with other anti-myeloma agents?
A5: Preclinical studies have demonstrated that combining this compound with other anti-myeloma agents, such as lenalidomide, the histone deacetylase inhibitor SAHA, or dexamethasone, results in synergistic anti-myeloma activity. [] This finding highlights the potential of combination therapies incorporating this compound to enhance treatment efficacy.
Q6: Has the ability of this compound to penetrate the blood-brain barrier been investigated?
A6: While early proteasome inhibitors like bortezomib showed limited blood-brain barrier penetration, this compound has been detected in glioblastoma tissues at measurable concentrations following oral administration. [, ] This finding supports the further investigation of this compound as a potential therapeutic option for brain tumors. []
Q7: What is the current clinical use of this compound?
A7: this compound (Ixazomib) has received FDA approval for the treatment of multiple myeloma, specifically in combination with lenalidomide and dexamethasone, for patients who have received at least one prior therapy. []
Q8: What are the potential applications of this compound beyond multiple myeloma?
A8: Beyond its use in multiple myeloma, research suggests potential applications for this compound in treating other conditions:
- Glioblastoma: Its ability to cross the blood-brain barrier and its efficacy against glioblastoma cells in preclinical models support further clinical investigation. [, ]
- Acute Lymphoblastic Leukemia: Studies have explored its use in combination with chemotherapy for older adults with ALL, showing promising complete remission rates. []
- Sickle Cell Disease: Preclinical evidence suggests that this compound can induce both antioxidant and Hb F responses in sickle cell disease through the Nrf2 pathway. []
Q9: Are there any ongoing clinical trials investigating this compound?
A9: Yes, several clinical trials are currently underway to further evaluate the safety and efficacy of this compound:
- Maintenance therapy for multiple myeloma: A phase II study is assessing the safety and efficacy of this compound in combination with lenalidomide as maintenance therapy after autologous stem cell transplantation in patients with multiple myeloma. []
- Recurrent glioblastoma: A phase I study is evaluating the safety and efficacy of this compound in patients with recurrent glioblastoma, following promising results from a phase 0 analysis. [, ]
Q10: What are some of the challenges and future directions for this compound research?
A10: Despite its promising preclinical and clinical activity, several areas warrant further investigation:
- Resistance mechanisms: Understanding the mechanisms of resistance to this compound and developing strategies to overcome them is crucial for optimizing its long-term efficacy. []
- Toxicity profile: Continued monitoring and management of potential toxicities, including hematologic and non-hematologic adverse events, are essential. [, ]
- Combination therapies: Exploring novel combinations with other targeted therapies or immunotherapies may further enhance antitumor activity. [, ]
- Biomarkers of response: Identifying biomarkers that predict response to this compound and guide personalized treatment strategies is an active area of research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)
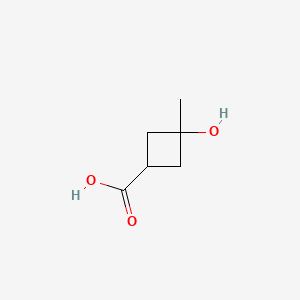

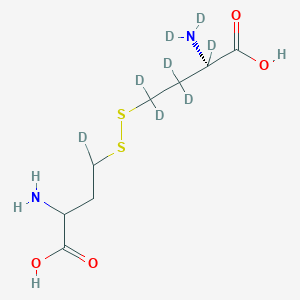
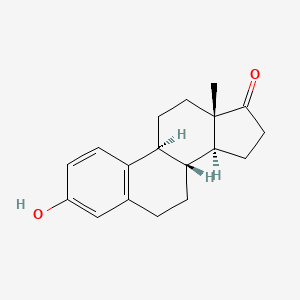
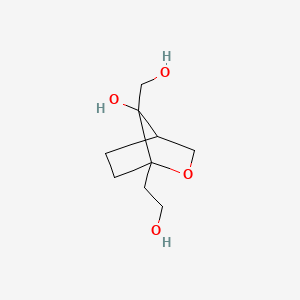
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

